molecular formula C10H10N2O B567500 5-(aminomethyl)isoquinolin-1(2H)-one CAS No. 1374652-39-7

5-(aminomethyl)isoquinolin-1(2H)-one

Cat. No.: B567500
CAS No.: 1374652-39-7
M. Wt: 174.203
InChI Key: DNRYYCGSWGUEKY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoquinolin-1(2H)-one is a high-purity chemical scaffold designed for research and development, particularly in medicinal chemistry. The core isoquinolin-1(2H)-one structure is a privileged scaffold in drug discovery, with documented applications in developing therapeutics for multiple disease areas. Research on analogous compounds has shown that the isoquinolin-1(2H)-one core can be functionalized to create potent bioactive molecules. For instance, derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a promising target for the treatment of obesity and related metabolic disorders . Other studies have fused similar structures to create potent topoisomerase I inhibitors with significant antitumor cytotoxicity, highlighting its value in oncology research . Furthermore, specific isoquinolin-1(2H)-imine derivatives have been demonstrated to induce cell death in human cancer cells through the generation of reactive oxygen species (ROS) and activation of JNK, suggesting a potential mechanism of action for related compounds . The presence of both the aminomethyl functional group and the carbonyl group on this scaffold provides versatile handles for further chemical modification, making it a valuable intermediate for constructing diverse compound libraries . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRYYCGSWGUEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(aminomethyl)isoquinolin-1(2H)-one involves the cyclization of benzocyclobutenols with isocyanates. This reaction is typically catalyzed by rhodium (I) and proceeds via selective cleavage of a C-C bond . Another method involves the electro-oxidative intramolecular C-H amination, which is a metal-free and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical synthesis due to its efficiency and sustainability. This method avoids the use of external oxidants and additives, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

5-(aminomethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it inhibits tankyrase enzymes, which are part of the PARP superfamily. This inhibition disrupts the WNT signaling pathway, which is crucial for the proliferation of cancer cells . The compound’s ability to form stable complexes with these enzymes is key to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bioactivity and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 5-(aminomethyl)isoquinolin-1(2H)-one with key analogs:

Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Bioactivities References
This compound 5-(aminomethyl) C₁₀H₁₀N₂O Enhanced solubility due to polar NH₂ group; potential pharmacophore for receptor binding
6-Amino-5-methylisoquinolin-1(2H)-one 6-amino, 5-methyl C₁₀H₁₀N₂O Intermediate for synthesizing pyridopyrroloisoquinolines; methyl group increases hydrophobicity
5-Aminoisoquinolin-1(4H)-one 5-amino (tautomeric 1(4H)-one form) C₉H₈N₂O Tautomerism may affect binding affinity; reduced steric hindrance compared to aminomethyl
7-(Aminomethyl)isoquinolin-1(2H)-one 7-(aminomethyl) C₁₀H₁₀N₂O Positional isomer; altered electronic distribution may reduce activity compared to 5-substituted analogs
5-(Trifluoromethoxy)isoquinolin-1(2H)-one 5-(trifluoromethoxy) C₁₀H₆F₃NO₂ Electron-withdrawing CF₃O group enhances metabolic stability but reduces solubility
5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one 5-hydroxy, 4-(3-methoxyphenyl) C₁₆H₁₃NO₃ Bulky aryl substitution may improve target specificity but limit bioavailability
2-Phenylisoquinolin-1(2H)-one 2-phenyl C₁₅H₁₁NO Core structure in anticancer drugs; phenyl enhances π-π stacking with biological targets

Key Observations:

Substituent Position: The 5-position substitution (as in 5-(aminomethyl)- and 5-(trifluoromethoxy)- derivatives) is critical for modulating electronic effects. For example, the 5-aminomethyl group’s electron-donating nature may improve interactions with polar residues in enzyme active sites, whereas the 5-trifluoromethoxy group’s electron-withdrawing properties could enhance metabolic stability . Positional isomers like 7-(aminomethyl)isoquinolin-1(2H)-one may exhibit reduced activity due to suboptimal spatial alignment with biological targets .

Bioactivity Implications: Anticancer Potential: 2-Phenylisoquinolin-1(2H)-one derivatives are established in anticancer drug development . The aminomethyl group in this compound could offer synergistic effects by combining the core’s anticancer activity with improved solubility. Cytotoxicity: Derivatives with bulky substituents (e.g., 4-(3-methoxyphenyl)) may show higher cytotoxicity but poorer pharmacokinetic profiles due to increased molecular weight and logP values .

Physicochemical Properties: The aminomethyl group improves aqueous solubility compared to methyl or trifluoromethoxy groups, which is advantageous for oral bioavailability .

Biological Activity

5-(Aminomethyl)isoquinolin-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10N2O
  • CAS Number : 1374652-39-7

This compound features an isoquinoline core with an amino group attached at the 5-position, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to cytotoxic effects in cancer cells .
  • TRPV1 Antagonism : Some derivatives of isoquinoline compounds have been identified as antagonists of the transient receptor potential vanilloid type 1 (TRPV1), which plays a role in pain sensation. This suggests potential applications in pain management .

Biological Activity and Research Findings

Recent studies have evaluated the biological activity of this compound and related compounds. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityFindings
Topoisomerase I InhibitionCompounds with similar structures showed potent inhibitory activity against topoisomerase I, indicating potential as anticancer agents.
TRPV1 AntagonismCertain isoquinoline derivatives exhibited significant antagonistic effects on TRPV1, reducing pain responses in animal models.
Anticancer ActivityA series of amino-substituted isoquinolinones demonstrated cytotoxicity against multiple cancer cell lines, suggesting broad therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various tumor cell lines, supporting its development as a potential anticancer drug. The mechanism was linked to DNA damage through topoisomerase inhibition.
  • Pain Management : Animal studies indicated that administration of TRPV1 antagonists derived from isoquinoline structures led to significant pain relief without causing hyperthermia, suggesting a favorable side effect profile for analgesic applications.

Q & A

Q. What are the common synthetic routes for 5-(aminomethyl)isoquinolin-1(2H)-one derivatives?

The Castagnoli-Cushman reaction is a widely used method for synthesizing isoquinolin-1(2H)-one scaffolds. For example, 22 derivatives were synthesized via this method, followed by esterification, to evaluate antifungal activity against phytopathogens . Additionally, ruthenium-catalyzed C–H activation enables cyclization of benzoylated oligopeptides to form substituted isoquinolin-1(2H)-ones, particularly with phenyl or functional groups (e.g., Ac, COOMe) at position 3 .

Q. How can researchers confirm the molecular structure of synthesized derivatives?

X-ray crystallography provides definitive structural confirmation. For instance, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one was characterized using monoclinic crystal data (space group C2/c, Z = 16) and hydrogen bonding interactions . Complementary techniques include NMR, IR, and HRMS, as demonstrated in the synthesis of 8-allyl-2-benzylisoquinolin-1(2H)-one derivatives .

Q. What methodologies are recommended for initial biological activity screening?

Antifungal activity can be assessed using in vitro assays against phytopathogens (e.g., Fusarium graminearum), with inhibition rates analyzed via one-way ANOVA and Fisher’s least-significant difference test at 95% confidence intervals . For anticancer screening, the NCI Developmental Therapeutics Program protocol evaluates antiproliferative activity across multiple cancer cell lines .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the isoquinolinone core?

Regioselectivity depends on catalyst choice and substrate design. Ruthenium-catalyzed C–H activation allows selective benzoylation at the N-terminal position of oligopeptides, while Co(III)-catalyzed allylation/vinylation enables C-H functionalization at position 8 of isoquinolones . Competing pathways may require optimization of reaction conditions (e.g., solvent, temperature) to minimize byproducts.

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution at position 3 of the isoquinolinone scaffold reveals critical trends. For example:

  • 3-(Piperidin-1-yl) derivatives promote neurite outgrowth at sub-μM concentrations, suggesting neurotrophic potential .
  • 3-Amino derivatives with hetaryl groups exhibit variable anticancer activity, influenced by electronic and steric properties of substituents . Tabulating IC₅₀ values against target cell lines helps identify pharmacophores.

Q. How should researchers address contradictions in biological data across studies?

Inconsistent results (e.g., high antifungal but low anticancer activity) may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Meta-analyses should normalize data using standardized protocols (e.g., NCI’s dose-response curves ) and validate mechanisms via target-binding assays (e.g., kinase inhibition profiling).

Q. What advanced analytical methods ensure compound purity and stability?

  • Lipidomic profiling : Use LC-MS/MS with Lipid Search software (5 ppm mass tolerance) to detect impurities or degradation products .
  • Crystallography : Monitor polymorphic transitions or hydrate formation, as seen in hydrogen-bonded networks of dihydroisoquinolinones .
  • Stability studies : Employ accelerated storage conditions (e.g., 40°C/75% RH) with HPLC tracking of degradation kinetics.

Methodological Considerations

  • Synthesis : Prioritize catalysts (Ru, Co) for C–H activation to reduce step counts .
  • Data Analysis : Apply multivariate statistics to SAR datasets to decouple electronic/steric effects .
  • Crystallography : Refine structures using software like SHELXL, reporting R factors <0.05 for high reliability .

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